

Spectroscopic and Synthetic Profile of *tert*-butyl N-(1-benzyl-2-oxoethyl)carbamate

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Compound of Interest

Compound Name: *tert*-butyl N-(1-benzyl-2-oxoethyl)carbamate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for ***tert*-butyl N-(1-benzyl-2-oxoethyl)carbamate**. This compound, also known by synonyms such as *tert*-butyl (1-oxo-3-phenylpropan-2-yl)carbamate and N-Boc-phenylalaninal, is a valuable intermediate in organic synthesis, particularly in the development of peptidomimetics and other pharmaceutically relevant molecules. The information presented herein is intended to support research and development activities by providing key analytical data and reproducible experimental procedures.

Spectroscopic Data

The structural integrity and purity of synthesized ***tert*-butyl N-(1-benzyl-2-oxoethyl)carbamate** can be confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.64 - 9.35	m	1H	CHO
7.52 - 7.13	m	5H	Ar-H
4.66 - 4.43	m	2H	N-CH-CH ₂
4.05 - 3.70	m	2H	CH ₂ -Ph
1.51	br d	9H	C(CH ₃) ₃

Solvent: CDCl₃, Frequency: 500 MHz. Data obtained from patent WO2017/160632.

Table 2: ¹³C NMR Spectroscopic Data

While a full experimental spectrum is not readily available in public literature, analysis of related structures and data from academic theses suggest the following approximate chemical shifts.

[1]

Chemical Shift (δ) ppm	Assignment
~200	C=O (aldehyde)
~155	C=O (carbamate)
~136	Ar-C (quaternary)
~129	Ar-CH
~128	Ar-CH
~126	Ar-CH
~80	C(CH ₃) ₃
~60	N-CH-CHO
~37	CH ₂ -Ph
~28	C(CH ₃) ₃

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum for the enantiomer, tert-butyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate, provides characteristic absorption bands that are applicable to the racemic mixture.^[2]

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3350	N-H stretch (carbamate)
~2970, 2870	C-H stretch (aliphatic)
~1710	C=O stretch (aldehyde)
~1685	C=O stretch (carbamate)
~1520	N-H bend (carbamate)
~1160	C-O stretch (carbamate)

Table 4: Mass Spectrometry Data

The molecular formula of **tert-butyl N-(1-benzyl-2-oxoethyl)carbamate** is C₁₄H₁₉NO₃, with a molecular weight of 249.31 g/mol. Electrospray ionization (ESI) is a common method for the mass analysis of this type of molecule, typically observing the protonated molecule [M+H]⁺.

Parameter	Value
Molecular Formula	C ₁₄ H ₁₉ NO ₃
Molecular Weight	249.31 g/mol
Expected [M+H] ⁺	~250.14

Experimental Protocols

The synthesis of **tert-butyl N-(1-benzyl-2-oxoethyl)carbamate** is typically achieved through a two-step process involving the protection of the amine functionality of N-benzylethanolamine with a tert-butoxycarbonyl (Boc) group, followed by oxidation of the primary alcohol to an aldehyde.

Step 1: Synthesis of tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate (Boc Protection)

Materials:

- N-Benzylethanolamine
- Di-tert-butyl dicarbonate (Boc_2O)
- Dichloromethane (DCM), anhydrous
- Magnetic stirrer and stir bar
- Round-bottom flask
- Ice bath

Procedure:

- In a round-bottom flask, dissolve N-benzylethanolamine (1.0 equivalent) in anhydrous dichloromethane (DCM).
- Cool the solution in an ice bath.
- To the cooled solution, add di-tert-butyl dicarbonate (Boc_2O) (1.0 equivalent).
- Remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction mixture at room temperature for 1 hour.
- The resulting solution containing tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate is typically used directly in the next step without further purification.

Step 2: Synthesis of tert-butyl N-(1-benzyl-2-oxoethyl)carbamate (Dess-Martin Oxidation)

Materials:

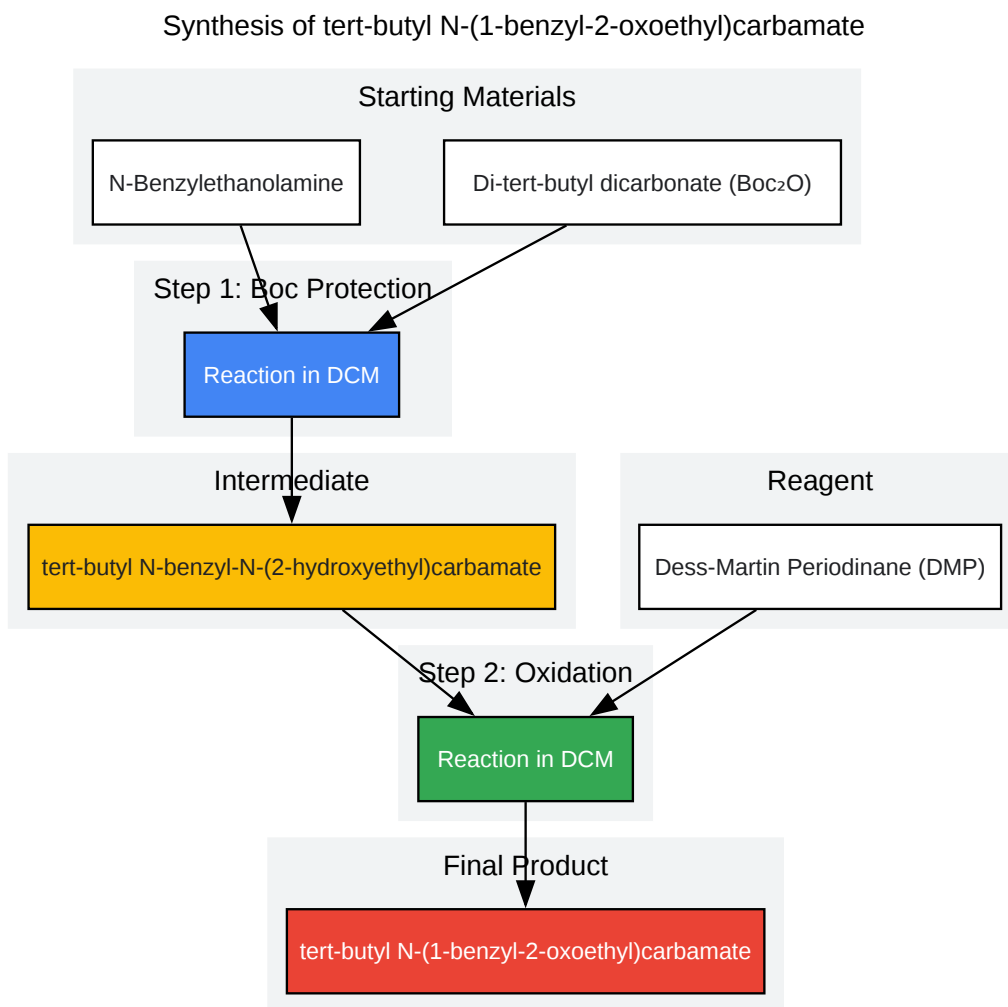
- Solution of tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate in DCM from Step 1
- Dess-Martin Periodinane (DMP)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- 10% aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Silica gel for column chromatography
- Magnetic stirrer and stir bar

Procedure:

- To the reaction mixture from Step 1, add Dess-Martin Periodinane (DMP) (1.0 equivalent).
- Stir the reaction mixture at room temperature for 30 minutes.
- Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO_3 and 10% aqueous sodium thiosulfate.
- Stir vigorously until the layers separate.
- Separate the organic layer, and wash it with the quenching solution.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **tert-butyl N-(1-benzyl-2-oxoethyl)carbamate** as a clear, colorless oil.

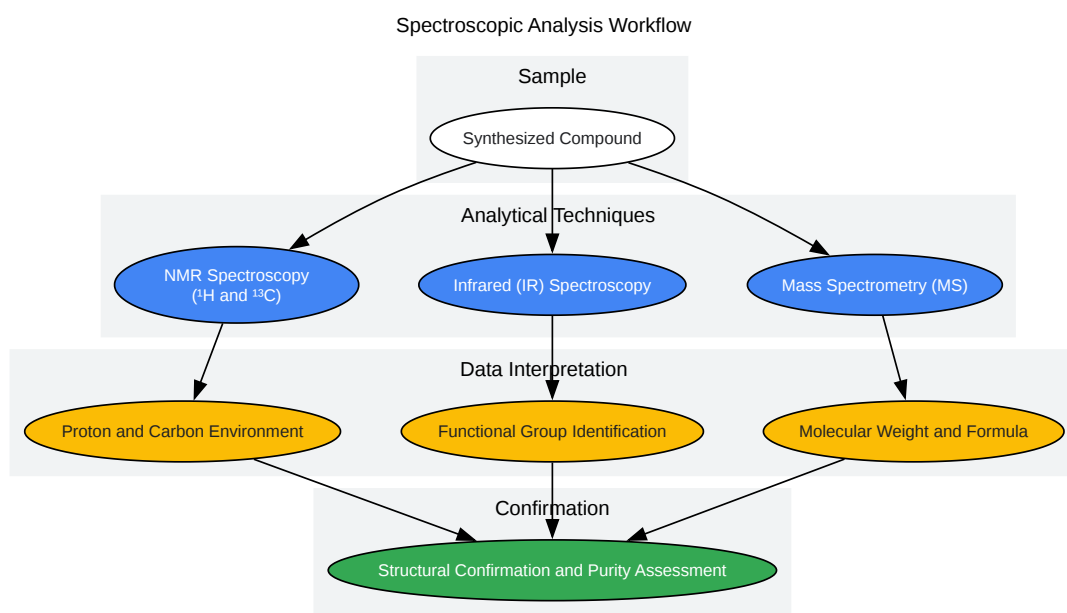
Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the spectroscopic analysis of the target compound.



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Caption: Synthetic workflow for the preparation of the target compound.



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Caption: Logical workflow for the spectroscopic characterization.

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References

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